4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine
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Overview
Description
4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine is a chemical compound with the molecular formula C12H22N2OSi. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine typically involves the reaction of pyridine derivatives with tert-butyl-dimethyl-silanyloxymethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions .
Chemical Reactions Analysis
4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl-dimethyl-silanyloxymethyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.
Scientific Research Applications
4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The tert-butyl-dimethyl-silanyloxymethyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine can be compared with other similar compounds such as:
4-(tert-Butyl-dimethyl-silanyloxymethyl)-2,6-dichloro-pyridine: This compound has additional chlorine atoms, which can affect its reactivity and applications.
N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide: This compound has a different substituent group, which can influence its chemical properties and uses.
N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide: This compound has a hydroxymethyl group, which can alter its solubility and reactivity.
Properties
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OSi/c1-12(2,3)16(4,5)15-9-10-6-7-14-11(13)8-10/h6-8H,9H2,1-5H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNHDECXCXSHHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=NC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457305 |
Source
|
Record name | 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329794-09-4 |
Source
|
Record name | 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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